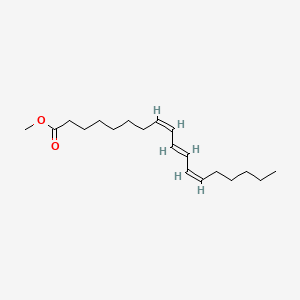
Jacaric Acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jacaric Acid methyl ester is a methyl ester form of jacaric acid, a conjugated polyunsaturated fatty acid. . This compound is notable for its unique structure, which includes three conjugated double bonds. This compound is primarily found in the seed oil of the Jacaranda mimosifolia tree .
Preparation Methods
Synthetic Routes and Reaction Conditions
Jacaric Acid methyl ester can be synthesized through the esterification of jacaric acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound involves the transesterification of triglycerides found in Jacaranda mimosifolia seed oil. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters . The reaction is conducted at elevated temperatures and pressures to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Jacaric Acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to jacaric acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The double bonds in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Jacaric acid and methanol.
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Alcohol derivatives of this compound.
Scientific Research Applications
Jacaric Acid methyl ester has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of conjugated fatty acids.
Biology: Studied for its potential cytotoxic effects on cancer cells, particularly prostate cancer cells.
Industry: Utilized in the production of high-purity lipid standards for pharmaceutical development.
Mechanism of Action
Jacaric Acid methyl ester exerts its effects through several mechanisms:
Cytotoxicity: Induces apoptosis in cancer cells by increasing reactive oxygen species production and triggering mitochondrial membrane depolarization.
Anti-obesity and Anti-diabetes: Inhibits the activity of stearoyl coenzyme A desaturase, leading to decreased expression of stearoyl coenzyme A desaturase-1 messenger RNA.
Comparison with Similar Compounds
Jacaric Acid methyl ester is similar to other conjugated linolenic acids, such as punicic acid and α-eleostearic acid . it is unique in its specific arrangement of double bonds, which contributes to its distinct biological activities. Similar compounds include:
Punicic Acid: Found in pomegranate seed oil, known for its anti-inflammatory properties.
α-Eleostearic Acid: Found in tung oil, known for its anti-cancer properties.
This compound stands out due to its potent cytotoxic effects on prostate cancer cells and its potential therapeutic applications in treating obesity and diabetes .
Properties
Molecular Formula |
C19H32O2 |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl (8Z,10E,12Z)-octadeca-8,10,12-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-12H,3-6,13-18H2,1-2H3/b8-7-,10-9+,12-11- |
InChI Key |
HHGSORSQNMLLED-WTQDWYTRSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C=C/CCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CC=CC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid](/img/structure/B10796930.png)
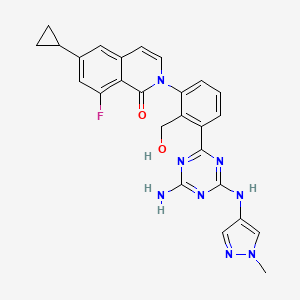
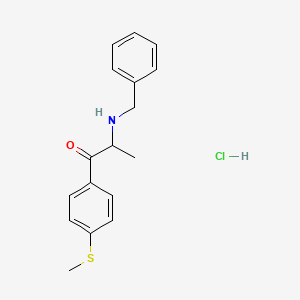
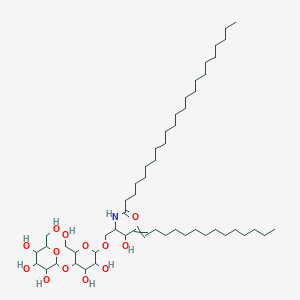
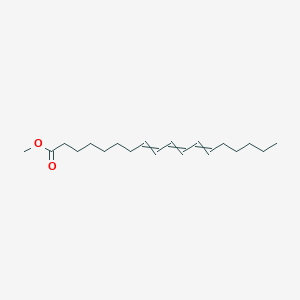
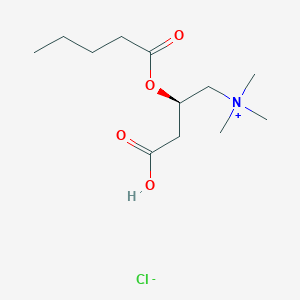
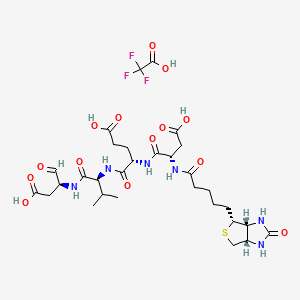


![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2-fluoroethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796995.png)
![(1R)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N,N-dimethylethanamine](/img/structure/B10797023.png)
